molecular formula C21H20N2O3 B2996101 5-(benzyloxy)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021261-39-1

5-(benzyloxy)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2996101
CAS No.: 1021261-39-1
M. Wt: 348.402
InChI Key: WYEIUXKRFJPMJR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. This compound is characterized by its complex structure, which includes a benzyloxy group, a dimethylphenyl group, and a dihydropyridine core. Dihydropyridines are well-known for their pharmacological properties, particularly as calcium channel blockers, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Dimethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the dimethylphenyl group to the dihydropyridine core.

    Formation of the Carboxamide: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The benzyloxy and dimethylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used in substitution reactions, often under conditions like reflux or in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(benzyloxy)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential as a calcium channel blocker. Dihydropyridines are known for their ability to modulate calcium ion flow in cells, which is crucial in treating cardiovascular diseases such as hypertension and angina.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its synthesis and functionalization provide pathways to create new drugs and bioactive molecules.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are critical in cardiovascular function.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

    Felodipine: Similar to amlodipine, used for its antihypertensive properties.

Uniqueness

5-(Benzyloxy)-N-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the benzyloxy and dimethylphenyl groups can influence its binding affinity, selectivity, and metabolic stability compared to other dihydropyridines.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-8-9-17(10-15(14)2)23-21(25)18-11-19(24)20(12-22-18)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEIUXKRFJPMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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